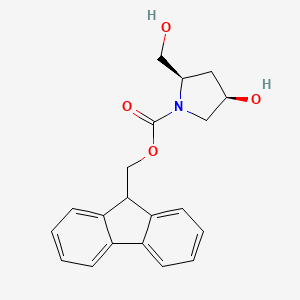
(2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate , with CAS number 163671-09-8 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.
The molecular formula of this compound is C20H21NO4 with a molecular weight of 339.39 g/mol . The predicted boiling point is approximately 549.8 ± 40.0 °C , and it has a density of 1.318 ± 0.06 g/cm^3 . The compound exhibits an acidity constant (pKa) of about 14.53 ± 0.40 .
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.39 g/mol |
| Boiling Point | 549.8 ± 40.0 °C |
| Density | 1.318 ± 0.06 g/cm³ |
| pKa | 14.53 ± 0.40 |
Research indicates that compounds related to the pyrrolidine scaffold, particularly those with hydroxymethyl substitutions, exhibit significant activity against sphingosine kinases (SphK1 and SphK2). These kinases are crucial in the sphingosine 1-phosphate (S1P) signaling pathway, which is implicated in various biological processes including cancer progression and immune response modulation .
In a study analyzing structure-activity relationships (SAR), it was found that modifications to the lipophilic tail of the pyrrolidine derivatives can enhance their inhibitory potency against SphK1 and SphK2. Specifically, derivatives retaining the 2-(hydroxymethyl)pyrrolidine head demonstrated superior binding affinity due to favorable interactions with key residues in the active sites of these kinases .
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits SphK1 and SphK2, with reported inhibition constants (Ki) of 0.679 μM for SphK1 and 0.951 μM for SphK2, indicating potent dual inhibitory activity . Furthermore, it has been demonstrated to reduce S1P levels in various cancer cell lines, thereby impairing tumor growth and metastasis.
Case Studies
A notable case study involved the evaluation of this compound's effects on engineered Saccharomyces cerevisiae and histiocytic lymphoma cell lines (U937). The results indicated that treatment with the compound led to significant inhibition of cell proliferation and induced apoptosis in these models .
Therapeutic Implications
Given its mechanism of action and biological activity, this compound presents potential therapeutic applications in oncology and immunology. Its ability to modulate the S1P signaling pathway suggests it could be beneficial in treating cancers where SphK overactivity is a contributing factor.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-11-13-9-14(23)10-21(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19,22-23H,9-12H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXXARDQPGZAJU-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













